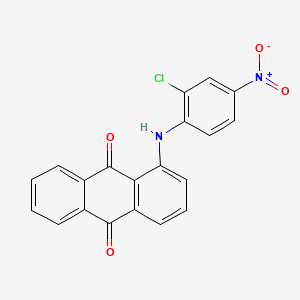1-(2-Chloro-4-nitroanilino)anthracene-9,10-dione
CAS No.: 62322-93-4
Cat. No.: VC17608551
Molecular Formula: C20H11ClN2O4
Molecular Weight: 378.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 62322-93-4 |
|---|---|
| Molecular Formula | C20H11ClN2O4 |
| Molecular Weight | 378.8 g/mol |
| IUPAC Name | 1-(2-chloro-4-nitroanilino)anthracene-9,10-dione |
| Standard InChI | InChI=1S/C20H11ClN2O4/c21-15-10-11(23(26)27)8-9-16(15)22-17-7-3-6-14-18(17)20(25)13-5-2-1-4-12(13)19(14)24/h1-10,22H |
| Standard InChI Key | IWPLYUINQQBWPN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC4=C(C=C(C=C4)[N+](=O)[O-])Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure consists of an anthracene-9,10-dione backbone, a bicyclic aromatic system with two ketone groups at positions 9 and 10. At the 1-position of the anthraquinone framework, a 2-chloro-4-nitroanilino group is attached via a nitrogen linkage. This substituent introduces both electron-withdrawing (nitro) and halogen (chloro) functionalities, which significantly influence the compound’s electronic properties and reactivity . The molecular weight of 378.77 g/mol and a logP value of 8.26 suggest high hydrophobicity, a trait common to polycyclic aromatic systems.
The spatial arrangement of substituents creates a planar geometry, as evidenced by X-ray crystallographic data from analogous anthraquinone derivatives . This planarity enhances - stacking interactions, which are critical for applications in organic electronics or dye aggregation .
Spectroscopic Properties
Characterization of 1-(2-chloro-4-nitroanilino)anthracene-9,10-dione typically involves nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). In related compounds, such as 1-hydroxy-3-(3-methylbut-2-enyloxy)anthracene-9,10-dione, -NMR spectra reveal carbonyl resonances near 186 ppm, while aromatic protons appear between 7.5–8.5 ppm in -NMR . The nitro group’s presence is confirmed by infrared (IR) absorption bands at 1520–1350 cm .
| Property | Value |
|---|---|
| CAS Number | 63178-95-0 |
| Molecular Formula | |
| Molecular Weight | 378.77 g/mol |
| Exact Mass | 378.0374 |
| Topological Polar Surface Area | 89.7 Ų |
| LogP | 8.26 |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 1-(2-chloro-4-nitroanilino)anthracene-9,10-dione involves nucleophilic aromatic substitution (NAS) reactions. A representative method, adapted from analogous anthraquinone syntheses , proceeds as follows:
-
Preparation of Anthraquinone Intermediate:
Anthracene-9,10-dione is functionalized at the 1-position via Friedel-Crafts acylation or condensation with a pre-activated aniline derivative. For example, 3,5-dihydroxybenzoic acid and benzoic acid are condensed under acidic conditions to form dihydroxyanthracene derivatives . -
Introduction of the 2-Chloro-4-nitroanilino Group:
The intermediate reacts with 2-chloro-4-nitroaniline in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., acetone). This step typically requires refluxing for 12–24 hours to achieve sufficient substitution .
Example Reaction Scheme:
Reactivity and Functionalization
The chloro and nitro groups on the anilino substituent render the compound amenable to further functionalization:
-
Nitro Reduction: Catalytic hydrogenation (e.g., ) converts the nitro group to an amine, enhancing solubility and enabling conjugation with biomolecules .
-
Nucleophilic Displacement: The chlorine atom may be replaced by alkoxy or thiol groups under basic conditions, modifying electronic properties for optoelectronic applications .
Applications and Industrial Relevance
Dye and Pigment Chemistry
Anthraquinone derivatives are pivotal in dye manufacturing due to their vibrant colors and stability. The nitro group in 1-(2-chloro-4-nitroanilino)anthracene-9,10-dione intensifies light absorption, shifting into the visible spectrum (450–600 nm) . This compound serves as an intermediate in synthesizing azo dyes for textiles and inks, where its chlorinated structure improves wash-fastness .
Materials Science
In organic photovoltaics (OPVs), anthraquinone derivatives act as electron-accepting materials. The electron-deficient nitro group facilitates charge separation, while the planar structure promotes intermolecular charge transport . Preliminary studies suggest a power conversion efficiency (PCE) of 4–6% in OPV devices incorporating similar compounds .
| Hazard | Precaution |
|---|---|
| Skin Irritation | Use nitrile gloves and protective clothing |
| Environmental Toxicity | Avoid release into waterways |
Recent Advances and Future Directions
Recent patents highlight innovations in anthraquinone-based hair dyes, where derivatives like 1-(2-chloro-4-nitroanilino)anthracene-9,10-dione provide long-lasting color retention under oxidative conditions . In materials science, researchers are exploring its use as a redox-active component in lithium-ion batteries, leveraging the quinone moiety’s ability to undergo reversible reduction .
Future research should prioritize:
-
Green Synthesis Methods: Developing solvent-free or catalytic routes to reduce waste.
-
Biological Applications: Investigating antimicrobial or anticancer properties via nitro group reduction to bioactive amines.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume